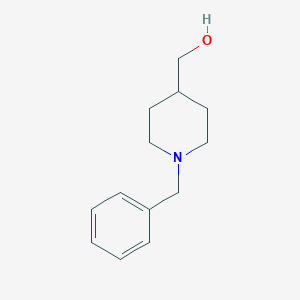

(1-Benzyl-4-piperidyl)methanol

Overview

Description

(1-Benzyl-4-piperidyl)methanol (CAS 67686-01-5) is a piperidine derivative characterized by a benzyl group at the 1-position and a hydroxymethyl group at the 4-position of the piperidine ring. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.3 g/mol . This compound is widely utilized in pharmaceutical and chemical research due to its structural versatility, which allows for modifications to enhance biological activity or physicochemical properties.

Preparation Methods

Direct Reduction of N-Benzyl Ethyl Isonipecotate

Reaction Overview

This one-step method involves the reduction of the ester group in N-benzyl ethyl isonipecotate to a primary alcohol using vitride (sodium bis(2-methoxyethoxy)aluminum hydride). The reaction proceeds efficiently under inert conditions, yielding (1-benzyl-4-piperidyl)methanol with high purity .

Reagents and Conditions

| Parameter | Detail |

|---|---|

| Starting material | N-Benzyl ethyl isonipecotate |

| Reducing agent | Vitride (26 g, 0.12 mol) |

| Solvent | Toluene (100 mL) |

| Temperature | Room temperature (25°C) |

| Reaction time | 2 hours |

| Workup | Quenching with chilled water |

| Yield | 82% |

Procedure

-

Charging reagents : Toluene and vitride are combined in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of substrate : N-Benzyl ethyl isonipecotate (40 g, 0.16 mol) is added slowly to avoid exothermic runaway.

-

Stirring : The mixture is stirred at room temperature for 2 hours, monitored by TLC or HPLC for completion.

-

Quenching : The reaction is carefully quenched with chilled water to decompose excess hydride.

-

Isolation : The toluene layer is separated, dried over anhydrous sodium sulfate, and concentrated under vacuum to obtain the product as a colorless liquid or solid .

Advantages and Limitations

-

Advantages : High yield (82%), minimal byproducts, and straightforward purification.

-

Limitations : Requires strict inert conditions due to vitride’s moisture sensitivity.

Alkylation of Ethyl Isonipecotate Followed by Reduction

Reaction Overview

This two-step method begins with the alkylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate) using benzyl bromide, followed by reduction of the ester group to the alcohol. While more labor-intensive, this approach allows modular synthesis when starting from unsubstituted piperidine derivatives .

Step 1: Alkylation of Ethyl Isonipecotate

| Parameter | Detail |

|---|---|

| Starting material | Ethyl isonipecotate |

| Alkylating agent | Benzyl bromide (1.2 equiv) |

| Base | Potassium carbonate (2.0 equiv) |

| Solvent | Acetonitrile or DMF |

| Temperature | Reflux (80–100°C) |

| Reaction time | 12–24 hours |

| Intermediate | N-Benzyl ethyl isonipecotate |

Procedure :

Ethyl isonipecotate is dissolved in a polar aprotic solvent (e.g., acetonitrile) with excess benzyl bromide and potassium carbonate. The mixture is refluxed until alkylation is complete, as confirmed by NMR or LC-MS. The product is isolated via filtration and solvent evaporation .

Step 2: Reduction of the Ester Group

The intermediate N-benzyl ethyl isonipecotate is reduced using vitride or lithium aluminum hydride (LiAlH4).

| Parameter | Detail |

|---|---|

| Reducing agent | Vitride or LiAlH4 (1.5 equiv) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C to room temperature |

| Reaction time | 4–6 hours |

| Yield | 75–80% (over two steps) |

Procedure :

The ester is dissolved in THF and cooled to 0°C. Vitride or LiAlH4 is added portionwise, and the mixture is stirred until reduction is complete. The reaction is quenched with aqueous sodium sulfate (for vitride) or Rochelle salt (for LiAlH4), followed by standard workup .

Comparative Analysis of Methods

| Metric | Method 1 (Direct Reduction) | Method 2 (Alkylation + Reduction) |

|---|---|---|

| Steps | 1 | 2 |

| Overall yield | 82% | 75–80% |

| Complexity | Low | Moderate |

| Starting material | N-Benzyl ethyl isonipecotate | Ethyl isonipecotate |

| Cost | Higher (pre-made intermediate) | Lower (simple substrates) |

Key Insights :

-

Method 1 is preferable for laboratories with access to N-benzyl ethyl isonipecotate, offering higher yields and simpler execution.

-

Method 2 is advantageous for large-scale synthesis where ethyl isonipecotate is more economical than the pre-alkylated intermediate .

Optimization Strategies

Solvent Selection

-

Toluene vs. THF : Toluene minimizes side reactions in Method 1, while THF enhances reducing agent activity in Method 2.

Hydride Agent Efficiency

-

Vitride : Superior for ester reductions due to its selectivity and milder conditions compared to LiAlH4 .

-

Safety note : LiAlH4 requires rigorous exclusion of moisture and careful quenching.

Temperature Control

Maintaining room temperature during reduction prevents over-reduction or decomposition.

Chemical Reactions Analysis

Types of Reactions: (1-Benzyl-4-piperidyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to form the corresponding amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Benzylpiperidine-4-carboxylic acid.

Reduction: Benzylpiperidine.

Substitution: Various substituted benzylpiperidines depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Central Nervous System Effects

(1-Benzyl-4-piperidyl)methanol exhibits various biological activities primarily due to its structural similarity to other piperidine derivatives. Research indicates potential effects on the central nervous system, including:

- Analgesic Properties : Studies have suggested that this compound may act as an analgesic, providing pain relief through modulation of neurotransmitter systems.

- Anti-inflammatory Effects : It has been investigated for anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Modulation of Biochemical Pathways

The compound's ability to interact with neurotransmitter systems allows it to function as a modulator in various biochemical pathways. This interaction is crucial for understanding its potential therapeutic uses.

Comparative Studies

Comparative studies highlight the uniqueness of this compound against structurally similar compounds. For instance, it has been compared with various piperidine derivatives and hydrazones to evaluate its pharmacological properties:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 3-Hydroxybenzylhydrazine | Similar hydrazine framework | Enzyme inhibition |

| 4-Benzylpiperidine | Piperidine core | Analgesic effects |

| N-Methyl-N-(1-benzylpiperidin-4-yl)amine | Related piperidine derivative | CNS activity |

Mechanism of Action

The mechanism of action of (1-Benzyl-4-piperidyl)methanol is primarily related to its interaction with neurotransmitter receptors in the central nervous system. The compound can modulate the activity of receptors such as dopamine and serotonin receptors, leading to various pharmacological effects. The hydroxymethyl group allows for further functionalization, which can enhance its binding affinity and selectivity for specific molecular targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The pharmacological and chemical properties of (1-Benzyl-4-piperidyl)methanol can be contextualized by comparing it to analogous piperidine derivatives. Below is a detailed comparison based on structural features, reactivity, and biological activities.

Table 1: Structural and Functional Comparison of this compound with Related Compounds

Key Insights from Comparative Analysis

Role of the Hydroxymethyl Group: The hydroxymethyl group in this compound enables hydrogen bonding and oxidation reactions, distinguishing it from non-hydroxylated analogs like 1-Benzylpiperidine.

Impact of Substituents on Bioactivity: The benzyl group at the 1-position contributes to lipophilicity, facilitating blood-brain barrier penetration, which is critical for CNS-targeted drugs . Methyl or amino substitutions (e.g., in 4-Aminobenzylpiperidine) alter electronic and steric profiles, affecting binding affinities and metabolic pathways .

Solubility and Pharmacokinetics: Compounds like 1-(2-Hydroxyethyl)piperidine exhibit higher aqueous solubility but reduced bioavailability in hydrophobic environments compared to this compound .

Therapeutic Implications: (1-Benzyl-3-(isopropylamino)piperidin-4-yl)methanol demonstrates superior antiviral activity, suggesting that aminoalkyl substitutions enhance antiviral targeting . Derivatives with methyl groups (e.g., 1-Benzyl-4-methylpiperidin-4-yl)methanol) show improved metabolic stability, making them candidates for long-acting formulations .

Biological Activity

(1-Benzyl-4-piperidyl)methanol, a compound with the empirical formula C₁₃H₁₉NO and a molecular weight of 205.30 g/mol, has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and antiviral applications. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

The biological activity of this compound can be attributed to its interactions with several key biological targets:

- Acetylcholinesterase (AChE) Inhibition : The compound has been evaluated for its inhibitory effects on AChE, an enzyme critical in the regulation of neurotransmission. Studies indicate that it exhibits significant inhibitory activity, with an IC₅₀ value suggesting effective binding to the enzyme's active site .

- Monoamine Oxidase (MAO) Inhibition : It also shows potential as a dual inhibitor of both AChE and MAO-B, which are relevant in the treatment of neurodegenerative diseases such as Alzheimer's .

In Vitro Studies

In vitro studies have demonstrated that this compound and its derivatives possess notable activity against various enzymes:

| Compound | Target Enzyme | IC₅₀ Value (µM) |

|---|---|---|

| This compound | AChE | 0.4 |

| This compound | MAO-B | 6.4 |

| Donepezil | AChE | 0.014 |

| Rasagiline | MAO-B | 0.5 |

These results indicate that while this compound is less potent than some established inhibitors like donepezil, it still demonstrates considerable efficacy against AChE and MAO-B .

Antiviral Activity

Research has identified this compound as part of a class of compounds exhibiting antiviral properties, particularly against influenza virus. The presence of the benzyl group is crucial for maintaining antiviral activity, as modifications to this structure significantly reduce efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Neuroprotective Effects : In a study assessing neuroprotective agents, this compound was shown to reduce oxidative stress markers in neuronal cell lines, suggesting potential benefits in neurodegenerative disease models .

- Combination Therapies : In combination with other therapeutic agents, this compound has been evaluated for enhanced efficacy in treating neurological disorders. The synergistic effects observed in preclinical models underscore its potential as a multi-targeted therapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-Benzyl-4-piperidyl)methanol, and how can reaction conditions be optimized?

The compound is synthesized via reductive amination or acylation of 1-benzyl-4-piperidone derivatives. For example, reductive amination with sodium triacetoxyborohydride (STAB) and acetic acid under argon yields intermediates like 1-Benzyl-4-(phenylamino)piperidine, which can be further acylated . Optimization involves controlling stoichiometry, reaction time (e.g., 12-hour reflux ), and purification steps (e.g., basification with NaOH and CHCl3 extraction ). GC/MS and NMR are critical for verifying purity and structure .

Q. What analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm backbone structure and substituents (e.g., aromatic protons at δ 7.24–7.40, methylene groups at δ 3.66 ).

- GC/MS : Retention time (e.g., 21.23 min) and fragmentation patterns (e.g., m/z 380 molecular ion ) validate molecular weight and purity.

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages ensure stoichiometric accuracy .

Q. How should this compound be stored to maintain stability?

While explicit stability data is limited, analogous piperidine derivatives are typically stored under inert conditions (argon or nitrogen) at 2–8°C . Purity (≥95%) and moisture-sensitive handling are recommended based on similar intermediates .

Advanced Research Questions

Q. How can researchers address low yields or side products in the synthesis of this compound?

Contradictory yields (e.g., 79.9% vs. 26% in alternative routes ) may arise from competing reactions or impurities in starting materials. Strategies include:

- Purification : Oxalic acid recrystallization to remove unreacted precursors .

- Reagent Selection : STAB over NaBH4 for selective reduction .

- Reaction Monitoring : TLC or in-situ NMR to detect intermediates early .

Q. What advanced analytical methods can resolve stereochemical or impurity challenges in this compound?

- Chiral HPLC : To distinguish enantiomers if stereocenters are present .

- High-Resolution MS : For detecting trace impurities (e.g., <5% side products ).

- X-ray Crystallography : For absolute configuration determination, though limited to crystalline derivatives .

Q. How do structural modifications of this compound impact its physicochemical or biological properties?

SAR studies on analogs (e.g., benzylfentanyl ) show that:

- Hydroxyl Group Substitution : Replacing the -OH with esters or ethers alters solubility and bioavailability .

- Benzyl Group Modifications : Electron-withdrawing groups on the benzyl ring may enhance metabolic stability .

Q. How can researchers reconcile discrepancies in synthetic yields reported across studies?

Variability (e.g., 26–79.9% ) likely stems from differences in:

- Catalytic Systems : STAB vs. other reductants .

- Workup Protocols : Incomplete extraction or basification steps .

- Starting Material Purity : Commercial 1-benzyl-4-piperidone batches may contain impurities affecting reactivity .

Q. What novel biocatalytic approaches could improve the sustainability of synthesizing this compound?

Emerging strategies include:

- Enzymatic Reductive Amination : Using alcohol dehydrogenases to reduce ketone intermediates under mild conditions .

- Solvent Optimization : Replacing chlorinated solvents (CHCl3) with bio-based alternatives (e.g., 2-MeTHF) to reduce toxicity .

Properties

IUPAC Name |

(1-benzylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQPYEOKVZYXRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353105 | |

| Record name | (1-Benzyl-4-piperidyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67686-01-5 | |

| Record name | 1-(Phenylmethyl)-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67686-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Benzyl-4-piperidyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.